5-(2,4-Dichlorophenyl)-2-furoic acid

Descripción general

Descripción

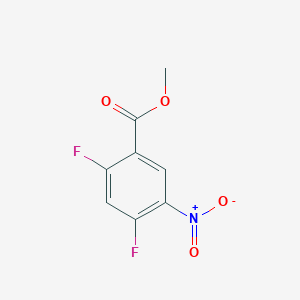

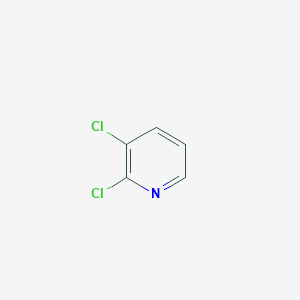

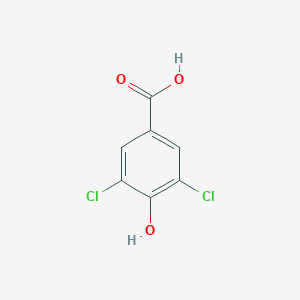

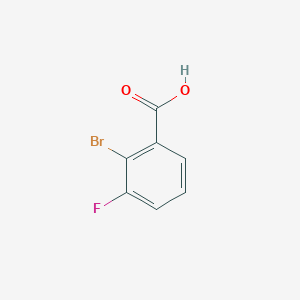

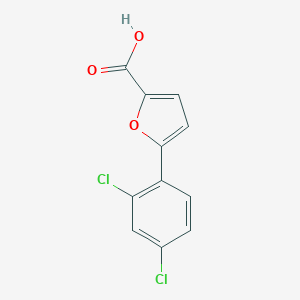

5-(2,4-Dichlorophenyl)-2-furoic acid is a chemical compound that belongs to the class of organic compounds known as furoic acids. These compounds contain a furan ring bearing a carboxylic acid group. The specific structure of 5-(2,4-Dichlorophenyl)-2-furoic acid includes a furan ring substituted with a carboxylic acid group at the second position and a 2,4-dichlorophenyl group at the fifth position.

Synthesis Analysis

The synthesis of 5-substituted-2-furoic acids, which would include compounds like 5-(2,4-Dichlorophenyl)-2-furoic acid, can be achieved through controlled Birch reduction followed by esterification. The process involves the reduction of 5-aryl-2-furoic acids to form intermediates, which are then esterified to yield various esters. In the case of 5-aryl substituents, the main products are typically 5-arylpentanoate or 5-arylpent-3-enoate, suggesting a reductive cleavage at the C5 position of the intermediate dihydrofuroates .

Molecular Structure Analysis

The molecular structure of 5-(2,4-Dichlorophenyl)-2-furoic acid would exhibit interesting spectroscopic properties due to the presence of the furan ring and the dichlorophenyl group. The NMR spectra of similar compounds show large long-range coupling constants between protons at C2 and C5, which are indicative of the cis- and trans-diastereoisomers. Additionally, the IR spectrum of these compounds typically displays two high absorption maxima near 1750 and 1730 cm⁻¹ due to the ester carbonyl group .

Chemical Reactions Analysis

The chemical reactivity of 5-(2,4-Dichlorophenyl)-2-furoic acid can be inferred from related compounds. For instance, furoic acids can be transformed into 2,5-furandicarboxylic acid (FDCA) through a series of reactions including bromination, esterification, carbonylation, and hydrolysis. This transformation is significant as FDCA is a renewable alternative to terephthalic acid, a widely used monomer in the polymer industry . Moreover, the synthesis of aryl 5-(2-chlorophenyl)-2-furoates under phase transfer catalysis from 5-(2-chlorophenyl)-2-furoic acid indicates that similar chlorinated furoic acids can undergo esterification reactions to yield sterically hindered esters .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(2,4-Dichlorophenyl)-2-furoic acid are not detailed in the provided papers, related compounds such as 5-(tetradecyloxy)-2-furancarboxylic acid have been found to possess biological activity, such as hypolipidemic effects. This suggests that the substitution pattern on the furan ring can significantly influence the physical and chemical properties, as well as the biological activity of these compounds . Additionally, the literature review on the carboxylation of furoic acid into FDCA highlights the importance of various parameters that govern the selectivity and activity in the carboxylation processes, which would also be relevant for understanding the properties of 5-(2,4-Dichlorophenyl)-2-furoic acid .

Aplicaciones Científicas De Investigación

-

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the synthesis of various organic compounds.

- Method : The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reaction conditions are exceptionally mild and functional group tolerant .

- Results : The SM coupling has been successful in the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties, giving good yields in most cases .

-

Synthesis of Spiro-Tetronic Acid Derivatives

- Field : Medicinal Chemistry

- Application : A novel series of ether functionalization of spiro-tetronic acid derivatives have been designed and synthesized . These compounds have potential insecticidal activity.

- Method : The synthesis involves three steps, including esterification, one-pot heterocyclization, and etherification reactions . The target molecules have been identified on the basis of analytical spectra data .

- Results : All newly synthesized compounds have been screened for their potential insecticidal activity against Heliothis armigera and Plutella xylostella .

-

Halogenated Heterocycles

- Field : Organic Chemistry

- Application : Halogenated heterocycles are a class of compounds that have been widely used in the synthesis of pharmaceuticals and agrochemicals . “5-(2,4-Dichlorophenyl)furfural” is a type of halogenated heterocycle .

- Method : The synthesis of these compounds often involves halogenation reactions, which can be performed using a variety of methods, including electrophilic halogenation, nucleophilic halogenation, and free radical halogenation .

- Results : The properties of halogenated heterocycles can be tailored by varying the type and position of the halogen atoms, allowing for a wide range of potential applications .

-

Catalytic Protodeboronation

- Field : Organic Chemistry

- Application : Catalytic protodeboronation is a process used to remove boron groups from organic compounds . This can be useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

- Method : The process typically involves the use of a transition metal catalyst, such as palladium or nickel . The boron group is replaced by a hydrogen atom in the protodeboronation reaction .

- Results : This method allows for the selective removal of boron groups, which can be useful in the synthesis of complex organic molecules .

-

Halogenated Heterocycles

- Field : Organic Chemistry

- Application : Halogenated heterocycles are a class of compounds that have been widely used in the synthesis of pharmaceuticals and agrochemicals . “5-(2,4-Dichlorophenyl)furfural” is a type of halogenated heterocycle .

- Method : The synthesis of these compounds often involves halogenation reactions, which can be performed using a variety of methods, including electrophilic halogenation, nucleophilic halogenation, and free radical halogenation .

- Results : The properties of halogenated heterocycles can be tailored by varying the type and position of the halogen atoms, allowing for a wide range of potential applications .

-

Catalytic Protodeboronation

- Field : Organic Chemistry

- Application : Catalytic protodeboronation is a process used to remove boron groups from organic compounds . This can be useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

- Method : The process typically involves the use of a transition metal catalyst, such as palladium or nickel . The boron group is replaced by a hydrogen atom in the protodeboronation reaction .

- Results : This method allows for the selective removal of boron groups, which can be useful in the synthesis of complex organic molecules .

Propiedades

IUPAC Name |

5-(2,4-dichlorophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDQZIXGFBEQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354592 | |

| Record name | 5-(2,4-Dichlorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dichlorophenyl)-2-furoic acid | |

CAS RN |

134448-46-7 | |

| Record name | 5-(2,4-Dichlorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.